Cefazaflur

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

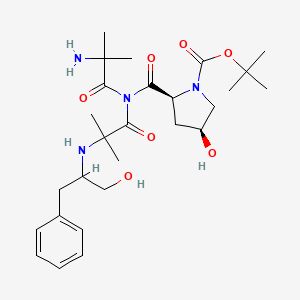

Cefazaflur is a semisynthetic first-generation cephalosporin with antibacterial activity. Cefazaflur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Wissenschaftliche Forschungsanwendungen

In Vitro Activity and β-Lactamase Stability

Cefazaflur, a parenteral cephalosporin, has demonstrated significant in vitro activity against various clinical isolates. In studies conducted, cefazaflur effectively inhibited most gram-positive cocci, including Staphylococcus aureus, at low concentrations, except for enterococci. It showed comparable activity to other cephalosporins like cefamandole or cefoxitin against organisms such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. However, its activity was less against certain strains like Enterobacter and indole-positive Proteus compared to other cephalosporins (Aswapokee & Neu, 1979).

Comparative In Vitro Studies

Another study reinforced these findings by testing cefazaflur against a range of bacterial strains. Results showed that cefazaflur was effective in inhibiting a significant number of strains of common bacteria like Staphylococcus aureus and Escherichia coli. However, it displayed less activity in broth compared to agar, and its efficacy varied with the medium and testing method, suggesting the need for further in vivo studies to evaluate its full potential (Counts, Gregory, Zeleznik & Turck, 1977).

Broad-Spectrum Antibacterial Activity

Cefazaflur's broad-spectrum antibacterial activity, equal to or greater than other commercially available cephalosporins, was notable in additional studies. It was effective against isolates of Enterobacter, Citrobacter, and indole-positive Proteus, although its activity decreased with larger inoculum sizes. This aspect highlighted its potential use in various bacterial infections but also underlined the importance of understanding its limitations in different bacterial concentrations (Actor, Guarini, Uri, Bartus, Zajac & Weisbach, 1977).

Pharmacokinetic Study

A pharmacokinetic study compared cefazaflur with cephalothin and cefazolin. It found different serum concentration profiles and urinary excretion rates among these cephalosporins, highlighting the distinct pharmacokinetic properties of cefazaflur, which could influence its clinical use and effectiveness (Harvengt, Muenier & Lamy, 1977).

Eigenschaften

CAS-Nummer |

58665-96-6 |

|---|---|

Produktname |

Cefazaflur |

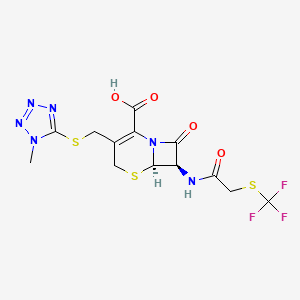

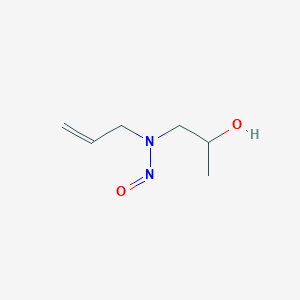

Molekularformel |

C13H13F3N6O4S3 |

Molekulargewicht |

470.5 g/mol |

IUPAC-Name |

(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H13F3N6O4S3/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26)/t7-,10-/m1/s1 |

InChI-Schlüssel |

HGXLJRWXCXSEJO-GMSGAONNSA-N |

Isomerische SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |

Kanonische SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |

Andere CAS-Nummern |

58665-96-6 |

Synonyme |

cefazaflur SK and F 59962 SK and F-59962 SKF 59962 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Dimethylamino)-8-methoxy-9-methyl-6,7,8,9-tetrahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-16-ol](/img/structure/B1203712.png)